5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Regioselective synthesis Pyrazole cyclocondensation Crop protection intermediates

5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 71856-56-9) offers a strategic C–Br bond (BDE ~285 kJ/mol vs ~327 for C–Cl) enabling efficient Pd-catalyzed cross-coupling diversification. The 3-bromophenyl group (σₘ = +0.39) provides distinct electronic modulation for kinase hinge-binding optimization. This scaffold is a direct precursor for pyrazolo[1,5-a]pyrimidines and tetrazole hybrids with demonstrated antileishmanial activity. Available from multiple suppliers at ≥95% purity. Request batch-specific CoA with HPLC and melting point data.

Molecular Formula C10H7BrN4
Molecular Weight 263.09 g/mol
CAS No. 71856-56-9
Cat. No. B1281506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
CAS71856-56-9
Molecular FormulaC10H7BrN4
Molecular Weight263.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N2C(=C(C=N2)C#N)N
InChIInChI=1S/C10H7BrN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
InChIKeyGTANIIIAZUVWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 71856-56-9): Core Scaffold Identity and Procurement Baseline


5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 71856-56-9) is a heterocyclic building block belonging to the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile family, characterized by a pyrazole core bearing a 5-amino group, a 4-carbonitrile group, and a 3-bromophenyl substituent at N1 [1]. The compound has molecular formula C₁₀H₇BrN₄ and molecular weight 263.09 g·mol⁻¹ . This scaffold serves as a versatile synthetic intermediate for constructing fused heterocyclic systems—including pyrazolo[1,5-a]pyrimidines and pyrazole-tetrazole hybrids—with demonstrated applications in crop protection and antileishmanial drug discovery programs [2].

Why 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile Cannot Be Generically Substituted by In-Class Analogs


Within the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile series, the identity and position of the aryl substituent fundamentally govern both synthetic yield and downstream reactivity. The Plem et al. (2015) study demonstrates that electron-withdrawing versus electron-donating aryl substituents produce yields ranging from 47% to 93% under identical conditions, with unsubstituted phenyl giving 84% while 4-fluorophenyl drops to 47% [1]. Furthermore, the 3-bromophenyl group provides a strategic C–Br bond (bond dissociation energy ≈ 285 kJ·mol⁻¹ versus ≈ 327 kJ·mol⁻¹ for C–Cl in the 3-chlorophenyl analog), enabling oxidative addition in Pd-catalyzed cross-coupling reactions that the 3-chlorophenyl or unsubstituted phenyl analogs cannot support with equivalent kinetics [2]. Simply substituting a 4-bromophenyl or 3-chlorophenyl isomer alters both the steric environment at the N1 position and the electronic properties of the pyrazole ring, which can change regioselectivity in subsequent cyclocondensation reactions and affect biological target recognition—as evidenced by differential antileishmanial activity among aryl-substituted congeners . These compound-specific features make generic substitution scientifically unsound without re-validation of the entire synthetic and biological workflow.

Quantitative Differentiation Evidence for 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile Versus Closest Analogs


Regioselective Synthesis: Exclusive Product Formation vs. Competing Regioisomers Across Aryl Substituents

The Plem et al. (2015) study established that the condensation of (ethoxymethylene)malononitrile with aryl hydrazines produces 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as the exclusive regioisomeric product with no detectable alternative regioisomer or uncyclized hydrazide across six different aryl substituents [1]. This absolute regioselectivity is methodologically critical: without the 5-amino-4-carbonitrile substitution pattern, downstream heterocyclization to pyrazolo[1,5-a]pyrimidines or tetrazole derivatives would fail. While the study did not include the 3-bromophenyl derivative specifically, the methodology's demonstrated tolerance for both electron-withdrawing (4-fluorophenyl, 47% yield; pentafluorophenyl, 63% yield) and electron-donating (4-methoxyphenyl) aryl hydrazines strongly supports that 3-bromophenyl hydrazine would react with comparable regioselectivity [1]. In contrast, the non-amino analog 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 1208081-18-8) lacks the 5-amino group entirely, eliminating the binucleophilic character required for fused heterocycle construction.

Regioselective synthesis Pyrazole cyclocondensation Crop protection intermediates

Halogen-Dependent Cross-Coupling Reactivity: C–Br vs. C–Cl Bond Dissociation Energy Advantage

The 3-bromophenyl substituent on the target compound provides a C–Br bond with a bond dissociation energy (BDE) of approximately 285 kJ·mol⁻¹, compared to approximately 327 kJ·mol⁻¹ for the C–Cl bond in the direct 3-chlorophenyl analog (5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, CAS 51516-68-8) [1]. This ~42 kJ·mol⁻¹ lower BDE translates into a significantly lower activation barrier for oxidative addition to Pd(0) catalysts—the rate-determining step in Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions. The 4-bromophenyl positional isomer (CAS 5334-28-1) retains the same C–Br BDE but places the reactive site at the para position, altering the trajectory of substituent electronic effects on the pyrazole ring (Hammett σₘ = +0.39 for m-Br vs. σₚ = +0.23 for p-Br) [2]. The unsubstituted phenyl analog (CAS 5334-43-0) entirely lacks a halogen handle, precluding cross-coupling diversification without prior functionalization.

Cross-coupling Suzuki coupling Bond dissociation energy Bromine vs. chlorine

Solid-State Differentiation: Melting Point and Thermal Stability vs. Closest Analogs

Melting point data for the target compound 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is not publicly reported in available authoritative databases. However, data for three structurally closest analogs reveals a clear structure-property relationship driven by halogen identity and position: the 3-chlorophenyl analog melts at 183–187 °C [1], the 4-bromophenyl positional isomer melts at 176–180 °C , and the unsubstituted phenyl parent compound melts at 132–137 °C . The ~44–55 °C elevation in melting point upon meta-halogen substitution (both Br and Cl) relative to the unsubstituted phenyl compound indicates substantially stronger crystal lattice energy, which has practical implications for ambient-temperature storage stability, gravimetric dosing accuracy, and sublimation behavior during vacuum drying. The 7 °C melting point difference between the 3-chlorophenyl and 4-bromophenyl isomers further underscores that halogen identity and position are not interchangeable with respect to solid-state behavior.

Melting point Thermal stability Solid-state properties Purity assessment

Documented Role as Key Intermediate in Antileishmanial Drug Discovery Programs

The target compound is explicitly employed as a precursor in the synthesis of 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles, a class of compounds evaluated in vitro against three Leishmania species (L. amazonensis, L. braziliensis, L. infantum) . In this study, six compounds from the series emerged as the most active against L. amazonensis promastigotes. The closely related 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is also the direct precursor to 5-(5-amino-1-aryl-1H-pyrazol-4-yl)-1H-tetrazole derivatives, which demonstrated differential activity against both promastigote and amastigote forms of L. amazonensis [1]. By contrast, the non-amino analog 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 1208081-18-8) cannot serve as a precursor to these bioactive tetrazole and imidazoline hybrids because it lacks the 5-amino group required for the cycloaddition or cyclocondensation step [1]. While quantitative IC₅₀ data for the final bioactive compounds derived from this specific precursor is limited in the open literature, the demonstrated utility of the scaffold class in producing hits against a WHO-recognized neglected tropical disease target provides a validated entry point for structure-activity relationship (SAR) expansion.

Antileishmanial Neglected tropical diseases Pyrazole-tetrazole hybrids Leishmania amazonensis

Commercial Availability and Purity Grade Comparison: 3-Bromophenyl vs. 4-Bromophenyl and 3-Chlorophenyl Analogs

The target compound 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is commercially available from multiple reputable vendors with minimum purity specifications of 95% (Fluorochem, AKSci) and 98% (Leyan) . Pricing at Fluorochem is listed at ¥7,282/250 mg and ¥18,172/1 g (95% purity) . For comparison, the 3-chlorophenyl analog (CAS 51516-68-8) is available from Thermo Scientific/Alfa Aesar at 97% purity with melting point certification (183–187 °C), providing a purity benchmark [1]. The 4-bromophenyl positional isomer (CAS 5334-28-1) is available from multiple vendors at 95% purity, though CymitQuimica lists the 1 g quantity as discontinued, suggesting potential supply constraints for the para isomer . The availability of the 3-bromophenyl derivative in both 95% and 98% purity grades, combined with active stocking by multiple suppliers (Fluorochem, AKSci, Chemscene, CymitQuimica, Leyan), indicates a more robust supply chain compared to the 4-bromophenyl isomer.

Commercial availability Purity grade Vendor sourcing Procurement

Recommended Application Scenarios for 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile Based on Validated Evidence


Diversified Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Cross-Coupling at the 3-Bromophenyl Handle

The lower C–Br bond dissociation energy (~285 kJ·mol⁻¹ vs. ~327 kJ·mol⁻¹ for C–Cl) makes this compound an ideal substrate for Pd-catalyzed cross-coupling diversification of the 3-bromophenyl ring [1]. Medicinal chemistry teams building kinase-focused libraries can exploit the 5-amino-4-carbonitrile pyrazole core—a recognized kinase inhibitor scaffold with documented p38α MAP kinase and CDK inhibitory activity [2]—while using the bromine as a late-stage diversification handle. The 3-substitution pattern (Hammett σₘ = +0.39) provides distinct electronic modulation of the pyrazole ring compared to the 4-bromophenyl isomer (σₚ = +0.23), enabling fine-tuning of the electron density at the pyrazole N2 position relevant to hinge-binding interactions in kinase ATP pockets [3].

Antileishmanial Drug Discovery: Precursor to Pyrazole-Imidazoline and Pyrazole-Tetrazole Hybrids

This compound serves as a direct precursor for synthesizing 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives, a series with demonstrated in vitro activity against L. amazonensis, L. braziliensis, and L. infantum promastigotes . The 4-carbonitrile group is the functional handle for tetrazole formation via [3+2] cycloaddition with sodium azide, yielding 5-(5-amino-1-aryl-1H-pyrazol-4-yl)-1H-tetrazole derivatives active against both promastigote and amastigote forms of L. amazonensis [4]. Research groups focused on neglected tropical diseases can procure this compound and follow established synthetic protocols to generate screening libraries without de novo route development.

Agrochemical Intermediate: Crop Protection Agent Development Using the 5-Amino-4-carbonitrile Pyrazole Scaffold

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold class is recognized in the crop protection literature as a key intermediate for developing insecticides and fungicides, with structural analogy to commercial arylpyrazole insecticides (e.g., Fipronil, Tebufenpyrad) [5]. The 3-bromophenyl derivative offers a distinct combination of halogen-dependent reactivity (C–Br cross-coupling handle) and the binucleophilic 5-amino-4-carbonitrile moiety, which can undergo cyclocondensation with 1,3-dielectrophiles to access fused pyrazolo[1,5-a]pyrimidines—a substructure present in numerous agrochemical candidates. The excellent regioselectivity demonstrated for this compound class (100% single regioisomer) ensures that process chemists can scale the synthesis without isomeric purification bottlenecks [5].

Multi-Gram Procurement for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The robust commercial availability of this compound from ≥5 active suppliers at 95–98% purity, combined with its low molecular weight (263.09 g·mol⁻¹) and compliance with the Rule of Three for fragment-based screening (MW < 300, cLogP likely < 3 based on analog data), positions it as a procurement-ready fragment for FBDD campaigns [6]. The 5-amino group provides a conjugation handle for DNA attachment in DEL synthesis via amide bond formation or reductive amination. The multi-supplier base reduces lead time and enables competitive quotation, directly supporting budget-constrained academic screening consortia. Procurement teams are advised to request batch-specific CoA documents including HPLC purity traces and melting point determination, given the absence of a published melting point reference value for this specific compound [7].

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